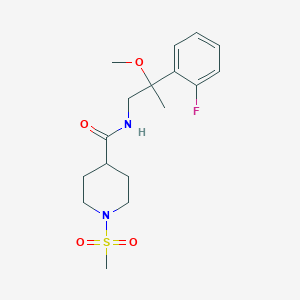methanone CAS No. 1114852-79-7](/img/structure/B2683823.png)
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a chemical compound of interest in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure integrates different functional groups, making it versatile for multiple applications and reactions.
Mecanismo De Acción
Target of action
Benzothiazines, a class of compounds that “4-(3-ethylphenyl)-6-fluoro-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione” belongs to, are known to have diverse biological activities . They might interact with various targets in the body, depending on their specific structures and functional groups.
Mode of action
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, which then loses a proton to yield a substituted benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone often involves:
Starting from 4-methylphenyl methanone as the core structure.
A multi-step reaction process introducing 3-ethylphenyl, 6-fluoro, and benzothiazinyl groups.
Use of specific catalysts and solvents to achieve the desired molecular configuration.
Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to ensure the correct attachment of each functional group.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Continuous flow reactors to manage complex reaction sequences.
Catalysts like palladium or platinum compounds to facilitate efficient synthesis.
Advanced purification techniques to isolate and purify the final product, ensuring high yield and minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: It can be oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can modify its electronic properties and reactivity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering different substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine, bromine under controlled conditions.
Major Products
Products from these reactions include various functional derivatives that can be employed in further chemical applications or research.
Aplicaciones Científicas De Investigación
4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Industry: Utilized in the manufacturing of advanced materials and coatings.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone stands out due to its unique combination of functional groups and resultant chemical properties.
List of Similar Compounds
4-(3-ethylphenyl)-4H-1,4-benzothiazin-2-yl: methanone
4-(3-ethylphenyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
4-(3-ethylphenyl)-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
Each compound possesses variations that offer different reactivity, stability, and application potential.
Hope you find this article useful. If there's anything specific you need to dive deeper into, let me know!
Propiedades
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-3-17-5-4-6-20(13-17)26-15-23(24(27)18-9-7-16(2)8-10-18)30(28,29)22-12-11-19(25)14-21(22)26/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZHCAZIYQBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2683745.png)


![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)


![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2683756.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)



